Cas no 2172277-82-4 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethyl-3-phenylpropanamidoacetic acid)

2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethyl-3-phenylpropanamidoacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates both Fmoc and methyl-protected functional groups, enhancing stability during solid-phase peptide synthesis (SPPS). The compound’s phenyl and dimethyl substitutions contribute to steric control, improving selectivity in coupling reactions. The carboxylic acid moiety allows for efficient incorporation into growing peptide chains via standard activation methods. This derivative is particularly useful for introducing modified amino acid residues, enabling the synthesis of structurally complex peptides with tailored properties. Its high purity and compatibility with automated synthesizers make it a reliable choice for research in medicinal chemistry and bioconjugation.
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethyl-3-phenylpropanamidoacetic acid structure
2172277-82-4 structure
Product name:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethyl-3-phenylpropanamidoacetic acid
CAS No:2172277-82-4
MF:C28H28N2O5
Molecular Weight:472.532327651978
CID:6574226
PubChem ID:165810285

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethyl-3-phenylpropanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethyl-3-phenylpropanamidoacetic acid
    • EN300-1482991
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethyl-3-phenylpropanamido]acetic acid
    • 2172277-82-4
    • インチ: 1S/C28H28N2O5/c1-18(27(33)30(2)16-25(31)32)26(19-10-4-3-5-11-19)29-28(34)35-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24,26H,16-17H2,1-2H3,(H,29,34)(H,31,32)
    • InChIKey: WSYNJSRIVIAFLH-UHFFFAOYSA-N
    • SMILES: O(C(NC(C1C=CC=CC=1)C(C)C(N(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 472.19982200g/mol
  • 同位素质量: 472.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 730
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • XLogP3: 4.2

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethyl-3-phenylpropanamidoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1482991-2500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethyl-3-phenylpropanamido]acetic acid
2172277-82-4
2500mg
$6602.0 2023-09-28
Enamine
EN300-1482991-0.05g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethyl-3-phenylpropanamido]acetic acid
2172277-82-4
0.05g
$2829.0 2023-06-06
Enamine
EN300-1482991-1.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethyl-3-phenylpropanamido]acetic acid
2172277-82-4
1g
$3368.0 2023-06-06
Enamine
EN300-1482991-5.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethyl-3-phenylpropanamido]acetic acid
2172277-82-4
5g
$9769.0 2023-06-06
Enamine
EN300-1482991-2.5g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethyl-3-phenylpropanamido]acetic acid
2172277-82-4
2.5g
$6602.0 2023-06-06
Enamine
EN300-1482991-10.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethyl-3-phenylpropanamido]acetic acid
2172277-82-4
10g
$14487.0 2023-06-06
Enamine
EN300-1482991-0.1g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethyl-3-phenylpropanamido]acetic acid
2172277-82-4
0.1g
$2963.0 2023-06-06
Enamine
EN300-1482991-50mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethyl-3-phenylpropanamido]acetic acid
2172277-82-4
50mg
$2829.0 2023-09-28
Enamine
EN300-1482991-1000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethyl-3-phenylpropanamido]acetic acid
2172277-82-4
1000mg
$3368.0 2023-09-28
Enamine
EN300-1482991-5000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethyl-3-phenylpropanamido]acetic acid
2172277-82-4
5000mg
$9769.0 2023-09-28

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethyl-3-phenylpropanamidoacetic acid 関連文献

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethyl-3-phenylpropanamidoacetic acidに関する追加情報

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethyl-3-phenylpropanamidoacetic Acid (CAS No. 2172277-82-4): A Comprehensive Overview

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethyl-3-phenylpropanamidoacetic acid (CAS No. 2172277-82-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-amino acid derivative, is a key intermediate in the synthesis of various bioactive molecules and therapeutic agents. Its unique structural features and functional groups make it a valuable building block for the development of novel drugs and biologics.

The chemical structure of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethyl-3-phenylpropanamidoacetic acid is characterized by the presence of an Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is widely used in peptide synthesis to prevent premature reactions and ensure the sequential addition of amino acids. The Fmoc group can be selectively removed under mild conditions, making it an ideal choice for the synthesis of complex peptides and proteins.

In recent years, the use of Fmoc-amino acid derivatives has been extensively studied in the context of drug discovery and development. One notable application is in the synthesis of peptidomimetics, which are small molecule analogs designed to mimic the structure and function of peptides. These peptidomimetics have shown promise in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases.

A study published in the Journal of Medicinal Chemistry highlighted the potential of Fmoc-amino acid derivatives in the development of inhibitors for protein-protein interactions (PPIs). PPIs are critical for many biological processes, and their dysregulation is often associated with disease states. By designing small molecules that can selectively disrupt these interactions, researchers aim to develop novel therapeutics with high specificity and reduced side effects.

The synthesis of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethyl-3-phenylpropanamidoacetic acid typically involves several steps, including the protection of amino groups with Fmoc, followed by the introduction of functional groups such as carboxylic acids and amides. The final step involves the removal of the Fmoc protecting group to yield the desired product. This process requires precise control over reaction conditions to ensure high yields and purity.

In addition to its use in drug discovery, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethyl-3-phenylpropanamidoacetic acid has also found applications in materials science and biotechnology. For example, it can be used as a building block for the synthesis of polymers with specific functional properties, such as stimuli-responsive materials or drug delivery systems.

The physicochemical properties of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethyl-3-phenylpropanamidoacetic acid, including its solubility, stability, and reactivity, have been extensively characterized. These properties are crucial for optimizing its use in various applications. For instance, its solubility in organic solvents makes it suitable for use in solution-phase synthesis, while its stability under mild conditions ensures that it can be stored and transported without degradation.

The safety profile of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethyl-3-phenylpropanamidoacetic acid has also been evaluated. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is important to note that appropriate personal protective equipment (PPE) should be worn to minimize exposure risks.

In conclusion, 2-3-{[(9H-fluoren-9-y l)methoxycarbonyl]amino}-N , 2 -dimethyl - 3 - phenylpropan amidoacetic acid (CAS No. 2172277 - 8 4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an invaluable tool for the development of novel drugs and biologics. As research in this area continues to advance, it is likely that new applications and insights will emerge, further expanding its utility in various scientific disciplines.

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